2-(3-Fluorobenzoyl)-4-methylpyridine
Overview
Description
“2-(3-Fluorobenzoyl)-4-methylpyridine” is a chemical compound that is not widely documented. It is a derivative of fluorobenzoyl compounds . Fluorobenzoyl compounds are often used in scientific research due to their unique structure, which allows for multiple applications in drug discovery, organic synthesis, and material science.
Scientific Research Applications
Conformational Analysis and Crystal Structures
- The compound "2-(3-Fluorobenzoyl)-4-methylpyridine" and related chemicals have been the subject of studies focusing on their conformational analysis and crystal structure. For instance, research by Ribet et al. (2005) investigated a compound with a similar molecular structure, revealing insights into the solid and solution conformations, thermal stability, and phase transitions using methods like NMR, TGA, and DSC (Ribet et al., 2005).
Molecular Synthesis and Functionalization
- The molecule has been a subject in the synthesis of various compounds. Pesti et al. (2000) described an efficient functionalization of a similar compound, 2-Fluoro-4-methylpyridine, which led to the development of a cognition enhancer drug candidate (Pesti et al., 2000).
- Additionally, Shi Qunfeng et al. (2012) synthesized Methyl 4-Fluoro-3-methylpyridine-2-carboxylate from a related compound, demonstrating the molecule's role in complex chemical processes (Shi Qunfeng et al., 2012).
Organic Acid–Base Salts and Supramolecular Chemistry
- The molecule and its derivatives have been used to study the formation of organic acid–base salts and their supramolecular associations. Research by Khalib et al. (2014) examined 2-amino-4-methylpyridinium salts with various benzoic acids, revealing insights into their hydrogen-bonding features and framework structures (Khalib et al., 2014).
Exploration of Photoluminescence and Catalysis
- The molecule has been involved in studies exploring photoluminescence and catalysis. Casanovas et al. (2019) researched the sensitization of lanthanide(III) ions in dinuclear complexes involving a similar compound, providing insights into the photophysical properties of these complexes (Casanovas et al., 2019).
Antimicrobial Activity and Organic Synthesis
- Studies have also been conducted on the antimicrobial activity of compounds derived from similar molecules. Saeed et al. (2010) synthesized novel thiazolines from substituted fluorobenzoylimino compounds and evaluated their antibacterial and antifungal activities (Saeed et al., 2010).
Mechanism of Action
Target of Action
Similar compounds such as 3-fluoro-2-methyl-aniline have been shown to interact with lysozyme, a bacteriolytic enzyme .
Mode of Action
It can be inferred from related compounds that it likely involves electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with its target, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
For instance, microbial degradation of fluorinated drugs can lead to the production of trifluoroacetic acid and fluoride ion
Pharmacokinetics
Similar compounds such as 2-fluorobenzoyl chloride have been used in the preparation of other compounds, suggesting potential bioavailability .
Result of Action
Fluorinated carbohydrates have been shown to cause changes in physical, chemical, and biological properties compared to regular saccharides
properties
IUPAC Name |
(3-fluorophenyl)-(4-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c1-9-5-6-15-12(7-9)13(16)10-3-2-4-11(14)8-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHZWVPINSJEBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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